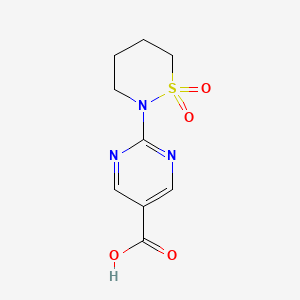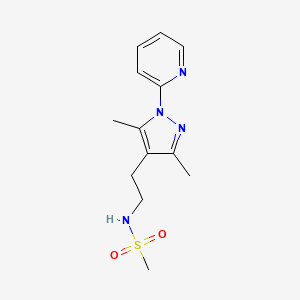
2-(1,1-Dioxo-1,2-thiazinan-2-yl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Dioxo-1,2-thiazinan-2-yl)pyrimidine-5-carboxylic acid is a chemical compound known for its diverse applications in organic synthesis. This compound features a unique structure that includes a thiazinane ring fused with a pyrimidine ring, making it a valuable intermediate in the synthesis of various organic compounds.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the ring structure of similar compounds play a crucial role in their activity .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-1,2-thiazinan-2-yl)pyrimidine-5-carboxylic acid typically involves complex chemical reactions. One common method includes the Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature . Another method involves the treatment of intermediates with 1-bromo-3-chloropropane in DMF in the presence of potassium carbonate, followed by hydrolysis using methanolic potassium hydroxide .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxo-1,2-thiazinan-2-yl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Hydrogenation reactions can reduce the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium carbonate for substitution reactions, and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted thiazinane and pyrimidine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
2-(1,1-Dioxo-1,2-thiazinan-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a catalyst, intermediate, and reagent in the synthesis of organic compounds.
Medicine: It is explored for its potential therapeutic properties, including its role in the development of new drugs and treatments.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar thiazinane ring structure and is known for its aldose reductase inhibitory activity.
3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide: Another similar compound with a dioxothiadiazole structure, used in various chemical reactions.
Uniqueness
2-(1,1-Dioxo-1,2-thiazinan-2-yl)pyrimidine-5-carboxylic acid is unique due to its fused thiazinane-pyrimidine structure, which provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-(1,1-dioxothiazinan-2-yl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c13-8(14)7-5-10-9(11-6-7)12-3-1-2-4-17(12,15)16/h5-6H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOLYVJOFRDGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=NC=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-2-[(E)-[(2,3-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2540291.png)
![1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea](/img/structure/B2540295.png)


![N-methyl-2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide](/img/structure/B2540301.png)


![3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid](/img/structure/B2540306.png)
![[(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2540307.png)
![4-({6-bromo-2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2540308.png)
![({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine](/img/structure/B2540309.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole](/img/structure/B2540311.png)

